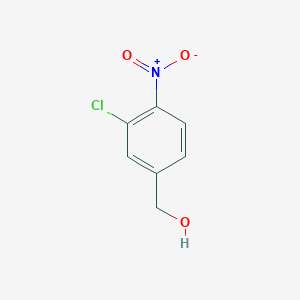

(3-Chloro-4-nitrophenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

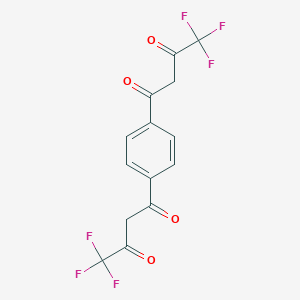

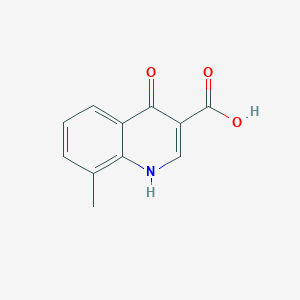

“(3-Chloro-4-nitrophenyl)methanol” is a chemical compound with the molecular formula C7H6ClNO3 . It is used in various chemical reactions and has several applications in the field of chemistry .

Molecular Structure Analysis

The molecular structure of “(3-Chloro-4-nitrophenyl)methanol” is complex and involves several atoms including carbon, hydrogen, chlorine, nitrogen, and oxygen . Further analysis of the molecular structure would require more specific information .Physical And Chemical Properties Analysis

“(3-Chloro-4-nitrophenyl)methanol” has a molecular weight of 187.58 . It is a powder at room temperature . More specific physical and chemical properties would require additional information .Applications De Recherche Scientifique

Methanol as an Alternative Fuel

Methanol, a key component related to (3-Chloro-4-nitrophenyl)methanol in terms of chemical relevance, has been extensively studied for its application as an alternative fuel for internal combustion engines. It is considered suitable for spark ignition engines due to its properties, which require fewer modifications compared to compression ignition engines. Methanol offers cleaner burning and more efficient energy conversion but raises concerns regarding emissions of aldehydes. The research emphasizes the need for further development in methanol fuel utilization for transportation, highlighting both technical and ecological considerations Kowalewicz, 1993.

Hydrogen Production from Methanol

Another application involves the production of hydrogen from methanol, where methanol serves as a liquid hydrogen carrier facilitating high-purity hydrogen production. This area has seen advancements in catalyst development and reactor technology, focusing on copper-based catalysts for their high activity and selectivity towards CO2. The review also discusses various reactor designs, including membrane reactors and Swiss-roll reactors, to enhance hydrogen production efficiency García et al., 2021.

Atmospheric Chemistry of Nitrophenols

The atmospheric chemistry of nitrophenols, closely related to the nitrated derivatives like (3-Chloro-4-nitrophenyl)methanol, has been reviewed to understand their occurrence, sources, and sinks in the environment. These compounds are formed through direct emissions from combustion processes and secondary formations in the atmosphere, involving complex interactions with atmospheric constituents. This research outlines the importance of further studies to clarify the atmospheric behaviors and impacts of nitrophenols, suggesting a significant overlap with the environmental relevance of (3-Chloro-4-nitrophenyl)methanol Harrison et al., 2005.

Methanol in Environmental and Analytical Applications

Methanol's role in environmental and analytical applications, such as serving as a marker for assessing conditions in power transformers or in the identification of nitrosodimethylamine precursors, underscores its versatility in scientific research. These studies highlight methanol's utility in monitoring and analytical frameworks, potentially extending to compounds like (3-Chloro-4-nitrophenyl)methanol in specific contexts Jalbert et al., 2019; Hanigan et al., 2016.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3-chloro-4-nitrophenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-3,10H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVGZPXKLAORCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chloro-4-nitrophenyl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B183467.png)

![N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B183468.png)

![3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B183480.png)

![3-Chloroimidazo[1,2-a]pyrimidine](/img/structure/B183488.png)

![3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183491.png)